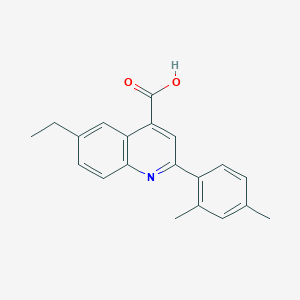![molecular formula C12H19N3O2 B2678053 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1006483-78-8](/img/structure/B2678053.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and a piperidine ring, which is a six-membered ring containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of 1,5-Dimethyl-1H-pyrazol-4-ylmethyl Halide: This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with an appropriate halogenating agent such as thionyl chloride (SOCl₂) to form the corresponding halide.
Nucleophilic Substitution Reaction: The halide is then reacted with piperidine-3-carboxylic acid in the presence of a base such as triethylamine (Et₃N) to form the desired compound through nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as piperidine-3,6-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols, and bases like triethylamine (Et₃N) are employed.
Major Products Formed:
Oxidation Products: Piperidine-3,6-dicarboxylic acid.
Reduction Products: Reduced derivatives of piperidine-3-carboxylic acid.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
科学的研究の応用
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
類似化合物との比較
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can be compared with other similar compounds such as:
Piperidine-3-carboxylic acid: Lacks the pyrazole ring.
1,5-Dimethyl-1H-pyrazole: Lacks the piperidine ring.
Piperidine derivatives: Other derivatives of piperidine with different substituents.
The uniqueness of this compound lies in the combination of the pyrazole and piperidine rings, which provides distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(6-13-14(9)2)8-15-5-3-4-10(7-15)12(16)17/h6,10H,3-5,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPQZAMTVPDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2677970.png)






![[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2677982.png)
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide](/img/structure/B2677983.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2677985.png)
![2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2677986.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2677989.png)
![ethyl 1-[4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carbonyl]piperidine-4-carboxylate](/img/structure/B2677993.png)
